molecular formula C20H17Cl2IO3S B13749208 Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate CAS No. 6293-69-2

Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate

Cat. No.: B13749208
CAS No.: 6293-69-2
M. Wt: 535.2 g/mol
InChI Key: LUTPIKFQUARVCQ-UHFFFAOYSA-M
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Description

Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate is an organoiodine compound known for its utility in various chemical reactions and applications. This compound is characterized by the presence of two 4-methylphenyl groups attached to an iodine atom, along with a 2,5-dichlorobenzene-1-sulfonate group. It is often used in organic synthesis and as a reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate typically involves the reaction of iodobenzene with 4-methylphenyl groups under specific conditions. One common method includes the use of iodine and 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodonium salts.

    Reduction: It can be reduced to form iodides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Iodonium salts.

    Reduction: Iodides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
  • Bis(4-methylphenyl)iodonium chloride
  • Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Uniqueness

Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the 2,5-dichlorobenzene-1-sulfonate group enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions.

Properties

6293-69-2

Molecular Formula

C20H17Cl2IO3S

Molecular Weight

535.2 g/mol

IUPAC Name

bis(4-methylphenyl)iodanium;2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C14H14I.C6H4Cl2O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;7-4-1-2-5(8)6(3-4)12(9,10)11/h3-10H,1-2H3;1-3H,(H,9,10,11)/q+1;/p-1

InChI Key

LUTPIKFQUARVCQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])Cl

Origin of Product

United States

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